2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
Description
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with two benzyl groups attached at the 2 and 6 positions
Properties
CAS No. |
918882-24-3 |
|---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,6-dibenzylpyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C20H17N3O/c24-20-19-18(11-12-22(20)13-16-7-3-1-4-8-16)15-23(21-19)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
InChI Key |
QWJKRYZQOQNFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CN(N=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibenzylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibenzyl-2H-pyrazolo[4,3-c]pyridin-7(6H)-one: Similar structure but with a different fusion pattern of the pyrazole and pyridine rings.
2,6-Diphenyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one: Similar structure with phenyl groups instead of benzyl groups.
2,6-Dibenzyl-2H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its specific fusion pattern and the presence of benzyl groups, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
- Chemical Formula : C20H17N3O
- Molecular Weight : 317.37 g/mol
- CAS Number : 918882-24-3
Biological Activity Overview
The biological activity of 2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one has been investigated in several studies. The compound exhibits various pharmacological effects which are summarized below:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds possess significant anticancer properties. For instance:
- A study demonstrated that derivatives showed cytotoxic effects against multiple cancer cell lines, including breast and cervical cancer cells. The mechanism involved the inhibition of critical signaling pathways such as EGFR and Akt at concentrations as low as 7 µM .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one | HeLa | 11 | Inhibition of EGFR activation |
| Other derivatives | HCC1937 | 7 | Inhibition of Akt and Erk1/2 pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits potent antibacterial activity against various strains:
- A specific derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like gentamicin and amphotericin B against bacterial and fungal pathogens .
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| S. flexneri | 0.12 | Gentamicin | 0.48 |
| C. albicans | 0.12 | Amphotericin B | 0.49 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown anti-inflammatory properties:
- Studies indicated that it effectively inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages, similar to established anti-inflammatory drugs .
Case Studies
- Cytotoxicity Studies : A series of synthesized pyrazolo derivatives were tested for their cytotoxicity on various cancer cell lines. The most promising results were observed with compounds that inhibited key growth factor receptors.
- Antimicrobial Efficacy : In a comparative study against known antibiotics, certain derivatives of the pyrazolo compound exhibited enhanced efficacy against resistant strains of bacteria and fungi.
- Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to the ATP binding site of target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
